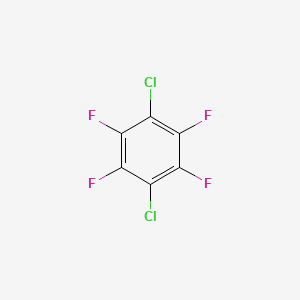

1,4-Dichlorotetrafluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBUEVKHTMIROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454687 | |

| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-62-5 | |

| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Dichlorotetrafluorobenzene

Synthetic Routes for 1,4-Dichlorotetrafluorobenzene and its Precursors

The synthesis of this compound, a key polyhalogenated aromatic compound, is achieved through various chemical strategies, primarily involving the manipulation of halogen substituents on a benzene (B151609) ring.

Halogenation and Fluorination Strategies in Aromatic Systems

The industrial production of this compound often commences with the chlorination of benzene, followed by a crucial fluorination step. This halogen exchange (Halex) process is frequently accomplished via the Swarts reaction, which employs antimony fluorides (like SbF₃) and a chlorine source (such as SbCl₅) as a catalyst to substitute chlorine atoms with fluorine. The precise control of reaction parameters, including temperature, pressure, and catalyst concentration, is vital for maximizing the yield of the desired 1,4-isomer.

An alternative, though less common for large-scale production, is the direct fluorination of a chlorinated benzene precursor. This can be performed through a diazotization of an amino group, followed by a Schiemann reaction. Gas-phase fluorination of compounds like 1,4-diiodobenzene (B128391) using fluorine gas at elevated temperatures (200–300°C) in nickel reactors also presents a viable, albeit hazardous, synthetic route. Solution-phase fluorination offers a milder alternative, utilizing reagents like xenon difluoride (XeF₂) in anhydrous hydrogen fluoride.

Chemical Conversions from Related Polyhalogenated Benzene Derivatives

This compound can be synthesized from other polyhalogenated benzenes. For instance, a mixture containing this compound can be obtained from the reaction of hexachlorobenzene (B1673134) with potassium fluoride. researchgate.net The controlled dechlorination of more heavily chlorinated benzenes followed by fluorination is another strategic approach. Additionally, isomerization of other dichlorotetrafluorobenzene isomers can be utilized, although achieving high selectivity for the 1,4- product can be a significant challenge.

A notable conversion involves the transformation of this compound itself into other useful compounds. For example, it has been used to synthesize 1,2,4-trifluorotrichlorobenzene by converting it into 2,5-dichlorotrifluorobenzenethiol, followed by pyrolysis in the presence of chlorine at approximately 400°C. fluorine1.rufluorine1.ru

Investigations into Reaction Mechanisms Involving this compound

The chemical reactivity of this compound is profoundly influenced by the strong electron-withdrawing nature of its fluorine substituents, which makes the aromatic ring susceptible to certain types of reactions while hindering others.

Studies of Nucleophilic Aromatic Substitution with Halogen Displacement

The highly electron-deficient aromatic ring of this compound makes it prone to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.orgpressbooks.pub In these reactions, a nucleophile displaces one of the chlorine atoms, which act as good leaving groups. The fluorine atoms activate the ring towards nucleophilic attack. wikipedia.orglibretexts.orgpressbooks.pub

A range of nucleophiles, including alkoxides, thiolates, and amines, have been successfully reacted with this compound. The regioselectivity of these substitutions is an area of active research. For instance, the reaction with aqueous ammonia (B1221849) can lead to the formation of different fluoroanilines depending on the reaction conditions. researchgate.net The ammonolysis of a mixture containing this compound has been studied, yielding various polyfluorinated anilines and phenylenediamines. researchgate.net

| Nucleophile | Reagent/Conditions | Product(s) |

| Ammonia | Aqueous NH₃, 80°C, under pressure | 2,4-dichloro-3,5,6-trifluoroaniline (from 1,3-isomer) and other isomers |

| Ammonia | Aqueous NH₃, 140°C, under pressure | 4,6-dichloro-2,5-difluoro-1,3-phenylenediamine and 2,4-dichloro-5,6-difluoro-1,3-phenylenediamine (from 1,3-isomer) |

| Potassium hydrogen sulfide | KSH | Complicated mixture of compounds, including substitution of bromine by hydrogen in the bromo-analogue. fluorine1.rufluorine1.ru |

Exploration of Radical-Mediated Reaction Pathways

While less prevalent than nucleophilic substitutions, radical-mediated reactions of polyfluoroarenes like this compound have been investigated. nih.govfluorine1.ru These reactions can be initiated through methods like photolysis or the use of radical initiators. lumenlearning.com The study of these pathways is crucial for understanding the potential degradation and transformation of such compounds. For instance, the pyrolysis of related polyfluorinated thiols in the presence of halogens proceeds through radical mechanisms to yield brominated or chlorinated polyfluoroarenes. fluorine1.rufluorine1.ru The stability of the intermediate radical σ-complexes plays a significant role in determining the reaction's outcome. fluorine1.rufluorine1.ru

Electrophilic Reactions and Regioselectivity Studies

Electrophilic aromatic substitution reactions are significantly disfavored for this compound. The potent deactivating effect of the four fluorine and two chlorine atoms renders the aromatic ring highly electron-deficient and thus resistant to attack by electrophiles. uqu.edu.salibretexts.orgstudymind.co.uk Consequently, classic electrophilic reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are generally not feasible under standard conditions. uqu.edu.salibretexts.orgstudymind.co.uk Any attempt to force such reactions would necessitate harsh conditions and would likely result in low yields and a complex mixture of products.

Catalytic Approaches in the Chemistry of this compound

Catalysis plays a pivotal role in enhancing the reactivity and selectivity of reactions involving this compound. Both transition metals and organocatalysts have been successfully employed to facilitate its transformation into valuable derivatives.

Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of this compound. nobelprize.orgresearchgate.net These methods are prized for their mild reaction conditions and high tolerance for various functional groups. nobelprize.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are prominent examples. nobelprize.org In these reactions, an organometallic reagent (organoboron or organozinc) couples with the chlorinated sites of this compound in the presence of a palladium(0) catalyst. nobelprize.org The general mechanism involves the oxidative addition of the C-Cl bond to the Pd(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. nobelprize.org These reactions have been widely applied in the synthesis of pharmaceuticals and other biologically active compounds. nobelprize.orgresearchgate.net

Nickel-catalyzed reactions have also emerged as a powerful alternative for the transformation of halogenated aromatic compounds. acs.org While specific examples focusing solely on this compound are part of a broader class of reactions, the principles of nickel catalysis, including its potential for C-C bond formation, are relevant. acs.org

The following table summarizes key findings in transition metal-catalyzed reactions involving halogenated benzenes, providing a framework for understanding the potential of this compound in this context.

| Catalyst System | Reactant Type | Product Type | Key Features |

| Palladium(0) complexes | Organoboron or organozinc compounds | Aryl- or vinyl-substituted tetrafluorobenzenes | Mild reaction conditions, high functional group tolerance. nobelprize.org |

| Nickel complexes | Boronic acids | Csp2–Csp3 coupled products | Broad scope and utility in gram-scale synthesis. acs.org |

Organocatalytic Methods in Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. rsc.org In the context of this compound, organocatalysis often facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com

The electron-withdrawing nature of the fluorine atoms in this compound makes the aromatic ring susceptible to attack by nucleophiles. wikipedia.orglibretexts.org Organocatalysts, such as chiral amines or phase-transfer catalysts, can activate the nucleophile or the substrate, leading to a more efficient and sometimes asymmetric substitution of the chlorine atoms. wikipedia.orgresearchgate.net For instance, cinchonidine-derived organocatalysts have been used in the asymmetric synthesis of chiral molecules via SNAr reactions with 1,3-dicarbonyl compounds. wikipedia.org

The mechanism of an SNAr reaction typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, like fluorine, helps to stabilize this negatively charged intermediate. masterorganicchemistry.com The subsequent elimination of the leaving group (chloride) restores the aromaticity of the ring. wikipedia.org

| Organocatalyst Type | Reaction Type | Product Type | Key Features |

| Chiral amines (e.g., cinchonidine (B190817) derivatives) | Asymmetric Nucleophilic Aromatic Substitution | Chiral substituted tetrafluorobenzenes | Enables the synthesis of enantiomerically enriched products. wikipedia.org |

| Phase-transfer catalysts | Nucleophilic Aromatic Substitution | Substituted tetrafluorobenzenes | Facilitates reactions between reactants in different phases. |

Derivatization Strategies for this compound

The derivatization of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by a variety of nucleophiles. lookchem.comjst.go.jp The reactivity of the C-Cl bond is enhanced by the presence of the four fluorine atoms, which activate the ring towards nucleophilic attack. lookchem.com

A wide range of nucleophiles can be employed, including alkoxides, amines, and thiolates, to introduce diverse functionalities onto the tetrafluorobenzene core. lookchem.com The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can influence the rate and selectivity of the substitution. lookchem.comnih.gov For example, studies on related polychlorofluorobenzene derivatives have shown that the rate of nucleophilic substitution by sodium methoxide (B1231860) is sensitive to the electronic effects of the halogen substituents. lookchem.com

Furthermore, the sequential and selective substitution of the two chlorine atoms can lead to the synthesis of unsymmetrically substituted tetrafluorobenzene derivatives, which are valuable precursors for more complex molecular architectures. mdpi.com

The table below provides examples of derivatization reactions of halogenated aromatic compounds, illustrating the potential synthetic pathways for this compound.

| Nucleophile | Reaction Type | Product Type |

| Sodium methoxide | Nucleophilic Aromatic Substitution | Methoxy-substituted tetrafluorobenzene |

| Amines (primary or secondary) | Nucleophilic Aromatic Substitution | Amino-substituted tetrafluorobenzene |

| Thiolates | Nucleophilic Aromatic Substitution | Thioether-substituted tetrafluorobenzene |

Molecular Structure, Dynamics, and Intermolecular Interactions of 1,4 Dichlorotetrafluorobenzene

Crystal Engineering and Solid-State Structure Analysis

The strategic construction of crystalline solids, known as crystal engineering, utilizes an in-depth understanding of intermolecular interactions to design materials with specific properties. In the case of 1,4-dichlorotetrafluorobenzene, its structure, featuring halogen atoms, makes it a subject of interest for studying non-covalent interactions, particularly halogen bonding.

Halogen Bonding Interactions in this compound Co-crystals

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the context of this compound, the chlorine atoms can act as halogen bond donors. The strength of these bonds is influenced by the electronegativity of the halogen, with the trend being Cl < Br < I. semanticscholar.org The introduction of electron-withdrawing fluorine atoms on the benzene (B151609) ring can enhance the halogen bonding strength. semanticscholar.org

Co-crystals of this compound have been formed with various nitrogen-containing heterocycles, which act as halogen bond acceptors. openmedicinalchemistryjournal.com However, due to the relatively weak nature of chlorine as a halogen bond donor, this compound is considered a poor halogen bond donor and is less frequently used in supramolecular assembly compared to its iodine and bromine analogues. The interaction energies of halogen bonds involving chlorine are generally weaker than those with bromine and iodine. mdpi.com For instance, a study comparing dihalogenated benzenes found that the interaction energy with an ammonia (B1221849) molecule, a model halogen bond acceptor, was significantly lower for the chloro-derivative compared to the iodo-derivative. richmond.edu

While typical halogen bonds are linear, more complex arrangements known as unconventional halogen bonding motifs can occur. One such motif is the bifurcated halogen bond, where a single halogen atom interacts with two Lewis basic sites simultaneously. mdpi.comresearchgate.netrsc.org

In a co-crystal of 1,4-diiodotetrafluorobenzene (B1199613) (a related compound) with 2-chloro-1,10-phenanthroline (B21708), an asymmetric bifurcated halogen bond was observed. researchgate.net One iodine atom formed a strong interaction with one nitrogen atom of the phenanthroline and a much weaker interaction with the other nitrogen. researchgate.net The formation of such bifurcated bonds can be a robust supramolecular synthon in crystal engineering. researchgate.net The strength of these bifurcated bonds has been shown to be influenced by the identity of the halogen atom, with iodine forming stronger bifurcated bonds than bromine or chlorine. mdpi.com

The strength of halogen bonds is a delicate balance of both steric and electronic factors. researchgate.netnih.govnih.gov

Electronic Factors: The electrostatic potential around the halogen atom, often referred to as the "sigma-hole," plays a crucial role. richmond.eduresearchgate.netnih.gov A more positive sigma-hole leads to a stronger halogen bond. The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, enhances the positivity of the sigma-hole on the chlorine atoms, thereby increasing their potential to form halogen bonds. richmond.edunih.gov The nature of the halogen bond acceptor is also critical; more basic Lewis bases generally form stronger halogen bonds. nih.gov

Steric Factors: The size of the halogen atom and the geometry of the interacting molecules influence the formation and strength of halogen bonds. nih.gov Steric hindrance can prevent the ideal alignment for a strong interaction. In a series of co-crystals with tetramethylpyrazine, the number of close carbon-carbon contacts to the methyl group was found to be a key steric factor influencing methyl rotational dynamics, which are in turn affected by the halogen bond strength. researchgate.netnih.gov

The interplay of these factors is evident in the comparison of different halogenated benzenes. While iodine's high polarizability and large sigma-hole make 1,4-diiodotetrafluorobenzene a superior halogen bond donor, the smaller size of chlorine in this compound can lead to different packing arrangements in co-crystals.

Characterization of Unconventional Halogen Bonding Motifs (e.g., Bifurcated Halogen Bonds)

Supramolecular Architectures with Organic Acceptors (e.g., Tetramethylpyrazine)

The co-crystallization of this compound with organic acceptors like tetramethylpyrazine (TMP) leads to the formation of well-defined supramolecular architectures. researchgate.netnih.gov Single-crystal X-ray diffraction has been instrumental in characterizing the structures of these co-crystals. researchgate.netresearchgate.net

In these architectures, the chlorine atoms of this compound act as halogen bond donors, interacting with the nitrogen atoms of the TMP molecules. researchgate.netnih.gov These interactions, although weaker than those formed by bromo- or iodo-derivatives, are robust enough to direct the assembly of the crystal structure. researchgate.net The resulting co-crystals can exhibit specific stoichiometries and packing arrangements. researchgate.netresearchgate.net

| Halogen Bond Donor | Halogen Bond Acceptor | Key Structural Features | Reference |

| This compound | Tetramethylpyrazine | Formation of co-crystalline architectures directed by Cl···N halogen bonds. | researchgate.netnih.gov |

| 1,4-Diiodotetrafluorobenzene | Tetramethylpyrazine | Structurally similar interactions to hydroquinone (B1673460) with TMP, forming equivalent architectures. | researchgate.net |

| 1,4-Diiodotetrafluorobenzene | 3-Nitropyridine | Formation of co-crystals with varying molar ratios (1:1, 2:1, 1:2), each with distinct halogen bonding patterns. | researchgate.netresearchgate.netresearchgate.net |

Studies of Molecular Dynamics in Condensed Phases

The study of molecular dynamics in the solid state provides insights into the motion of molecules within a crystal lattice. Spectroscopic techniques are powerful tools for probing these dynamic processes.

Analysis of Rotational Barriers via Spectroscopic Probes

Variable-temperature solid-state NMR spectroscopy is a key technique for measuring the energy barriers associated with molecular rotation in crystals. researchgate.netnih.gov In co-crystals of this compound with tetramethylpyrazine (TMP), the rotation of the methyl groups on the TMP molecule has been studied in detail. researchgate.netnih.gov

The rotational barrier for the methyl groups in the this compound·TMP co-crystal was determined to be 7.08 ± 0.15 kJ mol⁻¹. researchgate.netnih.gov This value is part of a broader study that systematically investigated the modulation of methyl rotational dynamics through the influence of halogen bonds. researchgate.netnih.gov The study revealed that the rotational barriers are governed by a combination of steric and electronic factors. researchgate.netnih.gov Specifically, the number of close carbon-carbon contacts to the methyl group and the strength of the σ-hole on the halogen bond donor were identified as key parameters. researchgate.netnih.gov

| Co-crystal | Rotational Barrier (Ea) | Spectroscopic Probe | Reference |

| This compound·Tetramethylpyrazine | 7.08 ± 0.15 kJ mol⁻¹ | Variable-temperature deuterium (B1214612) solid-state NMR | researchgate.netnih.gov |

| 1,3,5-Trichloro-2,4,6-trifluorobenzene·Tetramethylpyrazine | 3.75 ± 0.04 kJ mol⁻¹ | Variable-temperature deuterium solid-state NMR | researchgate.netnih.gov |

This research highlights how the subtle tuning of non-covalent interactions, such as halogen bonds, can be used to control molecular dynamics within a crystalline solid. researchgate.netnih.gov

Elucidation of Intermolecular Motions and Conformational Changes

The study of intermolecular motions and conformational changes in this compound reveals a molecule with considerable rigidity in the solid state. Due to the inherent stability of the aromatic ring, significant conformational isomers, like the chair and boat forms seen in cyclohexanes, are not observed. pharmacy180.com The primary motions are related to molecular vibrations and rotations within the crystal lattice.

Investigations using differential scanning calorimetry (DSC) and variable-temperature powder X-ray diffraction (VT-PXRD) have shown that this compound exhibits a single solid-state phase and does not undergo any phase transitions at temperatures above 100 K. researchgate.net This thermal stability indicates the absence of large-scale reorganizational motions or significant conformational shifts within its crystal structure under these conditions. researchgate.net

While the molecule itself is rigid, its interactions can influence the dynamics of adjacent molecules. In a cocrystal formed between this compound and 2,3,5,6-tetramethylpyrazine (B1682967) (TMP), the intermolecular forces dictate the motional freedom of the TMP guest. A detailed study using variable-temperature deuterium solid-state NMR spectroscopy was conducted to probe these dynamics. researchgate.netresearchgate.net The research focused on measuring the rotational barriers of the methyl groups on the TMP molecule, which are sensitive to the local crystalline environment created by the surrounding this compound molecules. researchgate.netacs.org The results provided a quantitative measure of the energy required to induce this specific intermolecular motion.

| Cocrystal System | Measured Rotational Barrier (Ea) | Spectroscopic Method |

|---|---|---|

| This compound·Tetramethylpyrazine (TMP) | 7.08 ± 0.15 kJ mol⁻¹ | Deuterium Solid-State NMR |

This measurement demonstrates how the intermolecular interactions established by this compound create a defined energetic landscape that hinders the free rotation of neighboring molecular groups. researchgate.net

Noncovalent Interactions and Self-Assembly Principles

The self-assembly of this compound into ordered supramolecular structures is primarily governed by a combination of specific noncovalent interactions, namely halogen bonding and π-π stacking. researchgate.netwikipedia.org These interactions, while weaker than covalent bonds, are highly directional and serve as the foundational principles for the crystal engineering of this compound. mdpi.comrsc.org

Halogen Bonding: this compound acts as a halogen bond (XB) donor. The interaction occurs between the electropositive region, known as a σ-hole, on the chlorine atoms and a Lewis basic (electron-rich) site on an adjacent molecule. The presence of four electron-withdrawing fluorine atoms on the benzene ring enhances the magnitude of the σ-hole on the chlorine atoms, making it a more effective XB donor than its non-fluorinated counterpart, 1,4-dichlorobenzene. richmond.edu

However, compared to its heavier halogen analogues, this compound is considered a relatively weak XB donor. The polarizability of the halogen atom is a key factor in the strength of the interaction, with iodine forming the strongest bonds, followed by bromine, and then chlorine. Computational studies have quantified this trend. For instance, the interaction energy with a representative acceptor molecule decreases significantly when moving from iodine to chlorine. richmond.edu

| Halogen Bond Donor | Interaction Energy with RDX (kJ/mol) | Relative Strength |

|---|---|---|

| 1,4-Diiodotetrafluorobenzene | ~ -14 | Strongest |

| 1,4-Dibromotetrafluorobenzene (B1210529) | ~ -11 | Intermediate |

| This compound | ~ -7 | Weakest |

Data derived from computational studies. richmond.edu

Despite its weaker nature, these C−Cl···X (where X is a Lewis base, such as nitrogen) halogen bonds are robust enough to direct the formation of cocrystals. Single-crystal X-ray diffraction studies have confirmed the existence of cocrystals formed between this compound and halogen bond acceptors like 2,3,5,6-tetramethylpyrazine (TMP), where the primary connection between the components is the C−Cl···N bond. researchgate.netresearchgate.net

The interplay of these noncovalent forces—directional halogen bonding and stabilizing π-π stacking—allows for the predictable self-assembly of this compound with various molecular components, leading to the formation of well-defined supramolecular architectures. researchgate.net

Advanced Spectroscopic Characterization Techniques for 1,4 Dichlorotetrafluorobenzene Research

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of a molecule. researchgate.net These methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. nsf.gov An FTIR spectrum provides a unique molecular "fingerprint" based on the absorption of specific infrared frequencies corresponding to the molecule's vibrational modes. nsf.gov

For 1,4-Dichlorotetrafluorobenzene, the FTIR spectrum is characterized by strong absorption bands corresponding to C-F and C-Cl stretching and bending vibrations.

C-F Vibrations: The C-F stretching modes in fluorinated aromatic compounds typically appear in the 1100–1300 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibrations are expected at lower frequencies.

Aromatic Ring Vibrations: The characteristic stretching vibrations of the aromatic carbon-carbon bonds also appear in the fingerprint region of the spectrum.

Studies on analogous halogenated benzenes show that the position and intensity of these vibrational modes are highly sensitive to the nature of the halogen substituent and the molecule's local environment. rsc.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-F Stretch | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C=C Stretch | 1400 - 1600 |

To obtain more detailed information beyond that available from standard transmission or attenuated total reflectance (ATR) FTIR, advanced high-resolution techniques can be employed. Reflection-Absorption Infrared Spectroscopy (RAIRS) is one such method that is particularly sensitive to the structure and orientation of molecules adsorbed on surfaces. rsc.org

RAIRS experiments on similar halobenzenes (such as chloro- and fluorobenzene) adsorbed on a copper surface have demonstrated the power of this technique. rsc.org By applying the surface selection rule, which dictates that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are IR-active, RAIRS can determine the precise orientation of the adsorbed molecules. rsc.org This approach could be used to study the self-assembly and interfacial behavior of this compound on various substrates, which is relevant for applications in electronics and sensor development.

Raman spectroscopy provides vibrational information that is complementary to FTIR. researchgate.net Vibrations that are symmetric and cause a significant change in the polarizability of the electron cloud, such as the symmetric ring "breathing" mode of the benzene (B151609) ring, often produce strong signals in the Raman spectrum while being weak or silent in the IR spectrum. nih.gov

In the context of this compound, Raman spectroscopy is particularly useful for:

Studying Halogen Bonding: The formation of a halogen bond (e.g., C-Cl···N) weakens the C-Cl covalent bond, leading to a measurable redshift (a shift to a lower wavenumber) in the C-Cl stretching frequency. nih.gov Raman spectroscopy is an effective tool for observing these subtle shifts and characterizing the strength of such noncovalent interactions in cocrystals and other supramolecular assemblies. researchgate.netnih.gov

Low-Frequency Modes: Raman spectrometers can often access lower frequency vibrations (below 400 cm⁻¹) more easily than standard FTIR instruments, providing information on skeletal vibrations and intermolecular modes. nih.gov

Research on related materials has shown that this compound is a weak halogen-bond donor, and its interactions can be characterized using these vibrational techniques. nih.gov

Advanced IR Techniques for High-Resolution and Micro/Nanoscale Analysis

Mass Spectrometry (MS) and Chromatographic Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. In the analysis of halogenated aromatic compounds like this compound, GC-MS is invaluable for both identification and quantification.

The gas chromatograph separates volatile compounds based on their physical and chemical properties as they interact with the stationary phase of the column. researchgate.net The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that aids in its identification. Following separation, the molecules enter the mass spectrometer, where they are typically ionized by a high-energy electron beam in a process known as electron ionization (EI). uni-saarland.de This ionization process forms a molecular ion (M⁺), which is the intact molecule with one electron removed. crystalpharmatech.com

The molecular ion of this compound would have a characteristic isotopic pattern due to the presence of two chlorine atoms. Natural chlorine exists as two major isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in a distinctive M, M+2, and M+4 peak cluster in the mass spectrum, where the relative intensities can indicate the number of chlorine atoms present.

Due to the energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. uni-saarland.decrystalpharmatech.com The fragmentation pattern is a molecular fingerprint. For aromatic compounds, fragmentation often involves the loss of substituents or the cleavage of the aromatic ring itself. nih.govnist.gov For this compound, expected fragmentation pathways would include the loss of a chlorine atom to form a [C₆F₄Cl]⁺ fragment or the loss of both chlorine atoms. The presence of the stable tetrafluorinated benzene ring means that ions corresponding to the ring structure are likely to be prominent.

While specific mass spectral data for this compound is not widely available in public databases like the NIST WebBook, the principles of GC-MS provide a robust framework for its analysis. nist.gov The combination of its retention time from the GC and the unique fragmentation pattern and isotopic signature from the MS would allow for its unambiguous identification in a sample mixture. nih.gov

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays, a diffraction pattern of scattered beams is generated, which provides detailed information about the arrangement of atoms within the crystal lattice. libretexts.org

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique can elucidate bond lengths, bond angles, and intermolecular interactions with very high precision. rsc.org

In the context of this compound, SCXRD has been instrumental in the field of crystal engineering, where it is used as a halogen-bond donor to form co-crystals with other molecules. mdpi.com For instance, studies have reported the formation and single-crystal X-ray diffraction analysis of co-crystals of this compound with various nitrogen-containing heterocyclic compounds. researchgate.net These studies reveal that the chlorine atoms on the tetrafluorobenzene ring can act as weak halogen bond donors, interacting with electron-donating atoms like nitrogen to direct the assembly of complex supramolecular architectures.

While the crystal structures of numerous co-crystals containing this compound have been determined and deposited in crystallographic databases, detailed crystallographic data for the pure, isolated compound is not readily found in the searched literature. The data obtained from co-crystal studies, however, confirms its utility as a building block in supramolecular chemistry.

Table 1: Representative Crystallographic Data for a Co-crystal containing a Dihalotetrafluorobenzene

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | I2/a |

| a (Å) | 17.3143(9) |

| b (Å) | 8.7081(4) |

| c (Å) | 19.6795(8) |

| β (°) | 101.795(4) |

| Volume (ų) | 2904.5(2) |

| Z | 4 |

| Note: Data for a co-crystal of 2-chloro-1,10-phenanthroline (B21708) and 1,4-diiodotetrafluorobenzene (B1199613) is presented as a representative example of a dihalotetrafluorobenzene co-crystal structure analysis. rsc.org Specific data for pure this compound is not available in the cited sources. |

Powder X-ray diffraction (PXRD) is a versatile, non-destructive technique used to analyze polycrystalline materials. ucmerced.edu It is particularly valuable for identifying crystalline phases, determining phase purity, and analyzing co-crystals. researchgate.net

In the research of this compound, PXRD is a key tool in co-crystal screening and characterization. The formation of a co-crystal results in a new crystalline lattice with a unique diffraction pattern, different from the patterns of the individual starting components. arxiv.org The experimental PXRD pattern of a potential co-crystal is compared with the patterns of the pure starting materials. A new, distinct pattern confirms the formation of a new crystalline phase. researchgate.net

Furthermore, the experimental powder pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data. rsc.org This comparison helps to confirm that the bulk material is composed of the same phase as the single crystal selected for analysis, thereby ensuring the sample's phase purity. rsc.org While a powerful tool for bulk characterization, interpreting PXRD patterns can be challenging if preferred orientation of the crystallites occurs, which can alter the relative intensities of the diffraction peaks. rsc.org

Computational Chemistry and Theoretical Modeling of 1,4 Dichlorotetrafluorobenzene

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular systems. rsc.org For 1,4-dichlorotetrafluorobenzene, these methods are crucial for understanding its electronic properties and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgresearchgate.net It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.org DFT calculations have become a standard tool in computational chemistry for predicting molecular geometries, electronic properties, and reactivity. scispace.comarxiv.org

In the context of this compound, DFT can be used to model its ground-state electronic structure and predict its reactivity. For instance, DFT calculations can determine the distribution of electron density within the molecule, highlighting the electrophilic and nucleophilic sites. The presence of electron-withdrawing fluorine atoms and the chlorine atoms influences the electrostatic potential surface of the molecule. This is particularly relevant in understanding non-covalent interactions like halogen bonding. richmond.edu

Computational studies have shown that the size of the sigma hole on the halogen atom is a key factor in halogen bonding. richmond.edu For halogenated benzenes, the addition of electron-withdrawing groups, such as the fluorine atoms in this compound, increases the size of the sigma hole on the chlorine atoms, enhancing their ability to act as halogen bond donors. richmond.edu DFT calculations can quantify these effects and predict the strength of such interactions. richmond.edu

Table 1: Calculated Interaction Energies for Halogen-Bonded Complexes

This table is based on data from a study on halogen bonding interactions and may not directly represent this compound but illustrates the application of DFT in similar systems.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kJ/mol) |

| 1,4-diiodotetrafluorobenzene (B1199613) | Ammonia (B1221849) | -37.18 richmond.edu |

| 1,4-diiodotetrafluorobenzene | TNT | -15.1 to -18.1 richmond.edu |

| 1,4-diiodotetrafluorobenzene | RDX | -13.9 to -16.8 richmond.edu |

Note: The interaction energies are calculated using DFT methods and provide insight into the strength of halogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited-state properties and electronic spectra. benasque.orgnih.gov It is a powerful tool for simulating and interpreting UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. nih.gov

For this compound, TD-DFT calculations can predict its electronic absorption spectrum, providing insights into the nature of its electronic transitions. semanticscholar.org By analyzing the molecular orbitals involved in these transitions, researchers can understand how the absorption of light influences the electronic structure of the molecule. While TD-DFT is a valuable method, it is known to have some limitations, such as the potential for overestimation of excitation energies in certain cases. nih.gov

The simulation of spectroscopic properties using TD-DFT involves calculating the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. researchgate.net The results of these simulations can be directly compared with experimental spectra, aiding in the assignment of spectral features to specific electronic transitions. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the system's dynamic behavior. nih.gov MD simulations have become an essential tool in various fields, including chemistry and materials science. aps.org

For this compound, MD simulations can be employed to investigate its behavior in different environments, such as in solution or in the solid state. These simulations can provide information on conformational changes, diffusion, and interactions with surrounding molecules. The parameters for the interactions between atoms in an MD simulation are typically derived from a force field, which can be developed using quantum chemical calculations.

Theoretical Analysis of Intermolecular Interactions

Theoretical analysis of this compound is centered on understanding its noncovalent interactions, particularly its capacity to act as a halogen bond donor. Computational methods allow for a detailed examination of these forces at the sub-atomic level.

The ability of this compound to form halogen bonds is primarily attributed to the presence of a σ-hole on the chlorine atoms. A σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the C-Cl covalent bond. nih.gov The magnitude of this positive potential (V_s,max_) is a key determinant of the strength of the halogen bond it can form with a nucleophilic species. arxiv.org

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the molecular electrostatic potential (MEP) surfaces and quantify the V_s,max_ values. For the series of 1,4-dihalotetrafluorobenzenes, the size and positive potential of the σ-hole increase with the polarizability and size of the halogen atom, while being enhanced by the presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring. richmond.edu This trend indicates that the strength of halogen bonding increases from chlorine to bromine to iodine. mdpi.com

While 1,4-diiodotetrafluorobenzene and 1,4-dibromotetrafluorobenzene (B1210529) are potent halogen bond donors, this compound is considered a weaker donor in this series. richmond.edu The σ-hole on the chlorine atom in this compound is less positive compared to its bromine and iodine counterparts, resulting in weaker halogen bonding interactions. richmond.edu

| Compound | Halogen Bond Donor Strength | σ-Hole Characteristics | Typical Interaction Distances |

|---|---|---|---|

| This compound | Weak | Smaller, less positive σ-hole on Chlorine | Longer (e.g., Cl⋯N: >3.2 Å) |

| 1,4-Dibromotetrafluorobenzene | Moderate | Intermediate σ-hole on Bromine | Intermediate |

| 1,4-Diiodotetrafluorobenzene | Strong | Larger, more positive σ-hole on Iodine | Shorter |

This table provides a qualitative comparison based on established trends in halogen bonding.

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the total interaction energy between molecules into physically meaningful components. rsc.org This analysis provides a deeper understanding of the nature of the noncovalent interactions, such as halogen bonds, that stabilize a molecular complex. nih.gov A typical EDA partitions the interaction energy (ΔE_int_) into several key terms:

Electrostatic (ΔE_elstat_): Represents the classical electrostatic interaction between the unperturbed charge distributions of the interacting molecules.

Pauli Repulsion (ΔE_Pauli_): Arises from the destabilizing interactions between electrons of the same spin (Pauli exclusion principle) when the electron clouds of the molecules overlap.

Orbital Interaction/Polarization (ΔE_orb_): Accounts for the stabilization due to the mixing of occupied and virtual orbitals of the interacting fragments, which includes polarization and charge transfer effects. rsc.org

Dispersion (ΔE_disp_): Represents the attractive interaction arising from correlated electron fluctuations, which is a crucial component of van der Waals forces.

While specific EDA data for this compound complexes are not extensively documented in the reviewed literature, the methodology offers a framework for its analysis. For a hypothetical complex of this compound with a Lewis base, an EDA would quantify the contribution of the electrostatic attraction between the chlorine's σ-hole and the nucleophile, the stabilizing charge transfer and polarization effects, and the ubiquitous dispersion forces, all counteracted by the Pauli repulsion. Such an analysis would be instrumental in quantitatively comparing the nature of its halogen bonds to those of stronger donors like 1,4-diiodotetrafluorobenzene. nih.govacs.org

| Energy Component | Description of Contribution to Interaction Energy |

|---|---|

| Electrostatic (ΔE_elstat_) | Attractive or repulsive forces between the static charge distributions of the molecules. |

| Pauli Repulsion (ΔE_Pauli_) | Strongly repulsive, short-range term due to the overlap of electron clouds. |

| Orbital Interaction (ΔE_orb_) | Attractive term from charge transfer and polarization of the electron clouds. |

| Dispersion (ΔE_disp_) | Attractive term arising from instantaneous electron correlation. |

| Total Interaction Energy (ΔE_int_) | The sum of all the above components (ΔE_int_ = ΔE_elstat_ + ΔE_Pauli_ + ΔE_orb_ + ΔE_disp_). |

Quantification of Halogen Bond Strengths and σ-Hole Potentials

Applications of Computational Methods in Molecular Design and Materials Science

Computational methods are indispensable tools in modern molecular design and materials science, enabling the prediction of crystal structures and the design of new materials with desired properties. rsc.orgkuleuven.be In the context of this compound, these methods are primarily applied to explore its potential role in crystal engineering and the formation of cocrystals.

Crystal engineering relies on the understanding and application of intermolecular forces to design and synthesize novel solid-state structures. mdpi.com Halogen bonding is a key interaction in this field for constructing supramolecular assemblies. researchgate.net Computational techniques such as Crystal Structure Prediction (CSP) can be used to predict the crystal packing and identify stable cocrystal formations. nih.gov

While this compound is a weaker halogen bond donor compared to its iodo- and bromo-analogs, computational studies can help identify suitable co-formers and conditions where its halogen bonding capabilities can be effectively utilized. nih.govrsc.org For instance, DFT calculations can model the interaction energies and geometries of this compound with various halogen bond acceptors to predict the viability of cocrystal formation. semanticscholar.orgru.nl Hirshfeld surface analysis is another computational tool that can visualize and quantify intermolecular contacts within a crystal, providing insights into the packing efficiency and the role of weaker interactions, including those involving chlorine. semanticscholar.org

Although direct and extensive applications in large-scale materials design might be limited due to its weaker halogen bonding, computational modeling is crucial for exploring niche applications and for providing a fundamental understanding of its solid-state behavior. These theoretical investigations guide experimental efforts, saving time and resources in the search for new functional materials. illinois.edu

Applications of 1,4 Dichlorotetrafluorobenzene and Its Derivatives in Advanced Materials Science and Synthetic Chemistry

Role as a Building Block in Polymer Chemistry and Functional Materials Synthesis

1,4-Dichlorotetrafluorobenzene serves as a versatile building block in the synthesis of advanced polymers and functional materials. Its tetrafluorinated aromatic core imparts unique properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials. The two chlorine atoms provide reactive sites for various polymerization and modification reactions.

Precursors for Specialty Monomers and Initiators

The highly fluorinated structure of this compound makes it a valuable precursor for specialty monomers. The electron-withdrawing nature of the fluorine atoms activates the chlorine atoms towards nucleophilic substitution, allowing for the introduction of various functional groups to create novel monomers. wikipedia.orgmdpi.com For instance, it can be a starting material for the synthesis of fluorinated vinyl ethers or styrenic monomers. sciengine.com These monomers are sought after for the production of polymers with low dielectric constants, high thermal stability, and chemical inertness. mdpi.com

One significant application is in the synthesis of poly(arylene ether)s. Through nucleophilic aromatic substitution reactions, this compound can react with bisphenols to form poly(arylene ether) chains. mdpi.comlsu.eduncsu.edu The resulting polymers exhibit excellent thermal stability and are promising for applications in high-performance electronics and aerospace materials. mdpi.com

Furthermore, derivatives of this compound can be functionalized to act as initiators for polymerization. For example, by introducing groups capable of initiating controlled radical polymerization, such as those used in Atom Transfer Radical Polymerization (ATRP), this compound can be converted into a specialized initiator for growing polymer chains with controlled architectures. nih.govcmu.edu

Integration into Polymer Architectures via Controlled Polymerization Methods

Monomers derived from this compound can be integrated into complex polymer architectures using controlled/living polymerization techniques. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the precise control of molecular weight, polydispersity, and polymer architecture. mdpi.comsigmaaldrich.comtuni.fi

ATRP is a robust method for polymerizing a wide range of vinyl monomers, including styrenes and (meth)acrylates. nih.govnih.gov Monomers synthesized from this compound, bearing a polymerizable vinyl or (meth)acryloyl group, can be effectively polymerized using ATRP to yield well-defined homopolymers or be incorporated into copolymers. cmu.edu The presence of the fluorinated aromatic moiety can influence the polymerization kinetics and the properties of the resulting polymer. sciengine.com

RAFT polymerization is another versatile controlled radical polymerization technique compatible with a broad spectrum of monomers. mdpi.comsigmaaldrich.commdpi.com Styrenic or acrylic monomers derived from this compound can be polymerized via RAFT to produce polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comnih.gov The choice of the RAFT agent is crucial for achieving good control over the polymerization of such specialized monomers. mdpi.com

The following table summarizes the key features of ATRP and RAFT for the polymerization of monomers derived from this compound.

| Polymerization Method | Key Features | Potential Monomers from this compound |

| ATRP | Controlled molecular weight and low polydispersity. nih.gov | Vinyl-substituted tetrafluorobenzenes, (Meth)acrylate-functionalized tetrafluorobenzenes. cmu.edunih.gov |

| RAFT | Wide monomer scope and tolerance to functional groups. mdpi.comsigmaaldrich.com | Styrenic tetrafluorobenzene derivatives, Acrylamide-functionalized tetrafluorobenzenes. mdpi.comnih.gov |

Design of Block Copolymers and Advanced Polymer Structures

The "living" nature of controlled polymerization techniques enables the synthesis of block copolymers by the sequential addition of different monomers. mdpi.comnih.gov A polymer block derived from a this compound-based monomer can be chain-extended with a different monomer to create a block copolymer with distinct segments. nih.gov This allows for the combination of the unique properties of the fluorinated block (e.g., hydrophobicity, thermal stability) with the properties of other polymer blocks, leading to materials with tailored self-assembly behavior and performance. mdpi.comrsc.org

For example, an amphiphilic block copolymer could be created by combining a hydrophobic block made from a fluorinated monomer with a hydrophilic block. Such copolymers can self-assemble in solution to form micelles or other nanostructures, which have applications in drug delivery and nanotechnology. acs.org

The synthesis of such block copolymers typically involves first polymerizing the monomer derived from this compound using a controlled polymerization method. The resulting "living" polymer chain is then used as a macroinitiator for the polymerization of a second monomer. nih.gov This process allows for the creation of well-defined diblock, triblock, or even more complex multiblock copolymer architectures. nih.gov

Engagement in Organometallic Chemistry and Catalysis

The reactivity of the carbon-chlorine bonds in this compound allows for its use in organometallic chemistry, leading to the formation of valuable reagents and ligands for catalysis.

Formation of Organometallic Reagents from Halogenated Precursors

This compound can be used to prepare organometallic reagents, most notably Grignard reagents. wikipedia.orgbyjus.comlibretexts.org The reaction of this compound with magnesium metal in an etheral solvent, such as tetrahydrofuran (B95107) (THF), can lead to the formation of a Grignard reagent, where one or both chlorine atoms are replaced by a MgCl group. wikipedia.orgmnstate.eduiitk.ac.in

These Grignard reagents are powerful nucleophiles and strong bases, making them highly useful in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. byjus.commnstate.edu They can react with a wide variety of electrophiles, such as aldehydes, ketones, and esters, to introduce the tetrafluorophenyl group into other molecules. mnstate.edu The formation of Grignard reagents from aryl halides is a well-established process, and while the reactivity of chlorinated arenes can be lower than their brominated or iodinated counterparts, the reaction can be facilitated by using highly reactive magnesium (Rieke magnesium) or by using activating agents. wikipedia.org

| Organometallic Reagent | Preparation Method | Key Characteristics |

| Grignard Reagent | Reaction of this compound with Mg in ether. wikipedia.orgmnstate.edu | Strong nucleophile and base. byjus.commnstate.edu |

| Organolithium Reagent | Reaction with an organolithium compound (e.g., n-butyllithium). | Highly reactive nucleophile. |

Ligand Design and its Impact on Catalytic Activity

This compound is a valuable precursor for the synthesis of phosphine (B1218219) ligands, which are crucial components of many homogeneous catalysts. catalysis.blogtcichemicals.com The chlorine atoms can be substituted by phosphine groups, typically through reaction with a metal phosphide (B1233454) or by using an organometallic intermediate derived from this compound. For example, the Grignard reagent formed from this compound can react with chlorodiphenylphosphine (B86185) to yield a tetrafluorophenyl-substituted phosphine ligand. mdpi.com

The electronic and steric properties of phosphine ligands have a profound impact on the activity and selectivity of the metal catalysts they are coordinated to. catalysis.blogtcichemicals.comnih.gov The electron-withdrawing tetrafluorophenyl group can significantly influence the electron density at the metal center, which in turn affects the catalytic cycle, for instance, by promoting reductive elimination steps. tcichemicals.com The steric bulk of the ligand can also control the access of substrates to the metal center, influencing the selectivity of the reaction. nih.gov

A notable example of a structurally related ligand is 1,2-bis(diphenylphosphino)tetrafluorobenzene, which has been used in the synthesis of transition metal clusters. researchgate.net The synthesis of analogous bidentate phosphine ligands from this compound would provide ligands with unique electronic and steric profiles, potentially leading to catalysts with novel reactivity and selectivity in cross-coupling reactions, hydrogenations, and other important organic transformations. tcichemicals.comnih.gov

Stereoselective Transformations Utilizing Organometallic Species

The application of organometallic reagents in stereoselective transformations is a cornerstone of modern synthetic chemistry, enabling the precise construction of chiral molecules. Chiral synthesis is critical in the pharmaceutical industry, where the stereochemistry of a drug can profoundly influence its pharmacokinetic and pharmacodynamic properties. Organometallic reactions, such as those involving Grignard reagents or organocuprates, are fundamental to creating carbon-carbon bonds. chadsprep.com The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts, which are frequently chiral coordination complexes.

While the broader field of organometallic chemistry is vast, specific documented examples of stereoselective transformations utilizing this compound are not extensively reported in the reviewed literature. sinica.edu.twuwindsor.ca However, the principles of organometallic chemistry provide a framework for its potential use. The preparation of organometallic compounds from organic halides is a standard procedure, with reactivity following the order I > Br > Cl >> F. libretexts.org This indicates that forming an organometallic species from this compound would be more challenging than from its diiodo or dibromo analogs.

Nonetheless, related strategies demonstrate the feasibility of such transformations. Directed ortho-metalation and halogen-metal exchange are powerful techniques for generating functionalized organometallic reagents from aromatic precursors. libretexts.orguni-muenchen.de For instance, the direct magnesiation of highly functionalized aromatics can be achieved using reagents like TMPMgCl·LiCl, which can then be used in subsequent reactions. nih.gov Similarly, polyfunctional aryl zinc compounds can be prepared via direct zincation and used in cross-coupling reactions to yield highly functionalized products. organic-chemistry.org These methods, applied to a chiral derivative of this compound or in the presence of a chiral ligand, could theoretically be adapted for stereoselective synthesis. The development of new chiral catalysts and organometallic methods continues to expand the scope of what is possible in chiral synthesis. researchgate.net

Supramolecular Materials and Crystal Engineering Applications

Design of Solid-State Materials Based on Halogen Bonding

Halogen bonding has emerged as a powerful and reliable noncovalent interaction for the rational design and construction of supramolecular assemblies and advanced solid-state materials. nih.gov This interaction occurs between an electron-deficient region on a halogen atom, known as a σ-hole, and a Lewis base. cam.ac.uk Perfluorinated aromatic compounds are considered ideal halogen bond (XB) donors because the strongly electron-withdrawing fluorine atoms enhance the positive character of the σ-hole on the halogen, thereby strengthening the bond. nih.gov

The strength of the halogen bond is tunable and generally follows the trend I > Br > Cl > F. nih.gov Consequently, 1,4-diiodotetrafluorobenzene (B1199613) is a potent XB donor that has been extensively used in crystal engineering to form a wide variety of supramolecular architectures, including 1D chains, 2D layers, and 3D networks. nih.gov These structures are formed by co-crystallizing the diiodo-donor with a range of XB acceptors such as nitrogen-containing heterocycles (e.g., pyridines), N-oxides, and chalcogenides. nih.gov

In comparison, this compound is a weaker halogen bond donor due to the lower polarizability and higher electronegativity of chlorine compared to iodine, which results in a less positive σ-hole. richmond.edu Despite this, the C-Cl bond can still participate in halogen bonding, and its interactions can be used to direct crystal packing. The high directionality of halogen bonds is a key advantage in crystal engineering, allowing for precise control over the resulting solid-state architecture. cam.ac.uk The interaction energy of a complex between 1,4-diiodotetrafluorobenzene and ammonia (B1221849) is significant at -37.18 kJ/mol, while the interaction for this compound is weaker, demonstrating the hierarchical strength of these donors. richmond.edu By selecting appropriate halogen bond donors and acceptors, it is possible to construct complex, functional solid-state materials.

Engineering of Novel Co-crystals with Tailored Properties

Crystal engineering utilizes intermolecular interactions like halogen bonds to create co-crystals, which are single-phase crystalline materials composed of two or more different molecules in a stoichiometric ratio. researchgate.netcrystalpharmatech.com This strategy is particularly valuable for modifying the physicochemical properties of materials, such as solubility, stability, and photoluminescence, without altering the covalent structure of the constituent molecules. crystalpharmatech.com

Halogenated tetrafluorobenzenes are exemplary building blocks for this purpose. 1,4-diiodotetrafluorobenzene, a strong halogen-bond donor, has been successfully co-crystallized with various organic molecules to produce functional materials. nih.gov For example, co-crystals with nitrogen-containing heterocycles can form robust 1D or 2D networks stabilized by strong C–I···N halogen bonds. The properties of these co-crystals can be tailored by carefully selecting the co-former. Mechanochemical methods, such as grinding, are often employed for the green synthesis of these materials. rsc.org

researchgate.netrsc.orgmdpi.comcam.ac.ukresearchgate.netresearchgate.net| Halogen Bond Donor | Co-former (Acceptor) | Resulting Structure/Property | Reference |

|---|---|---|---|

| 1,4-Diiodotetrafluorobenzene | 3-Nitropyridine | Formation of 1:1, 2:1, and 1:2 stoichiomorphic co-crystals with distinct packing arrangements. | |

| 1,4-Diiodotetrafluorobenzene | Methylxanthines (e.g., Caffeine) | New halogen-bonded cocrystals with tunable solid-state photoluminescence properties. | |

| 1,4-Diiodotetrafluorobenzene | 2,2'-Bi(1,8-naphthyridine) | Formation of bifurcated halogen bonds leading to supramolecular double helices. | |

| 1,4-Diiodotetrafluorobenzene | 4,4'-Bipyridine | Formation of long, linear infinite chains in 2D physiosorbed systems. | |

| This compound | 2,3,5,6-tetramethylpyrazine (B1682967) (TMP) | Formation of co-crystals where steric and electronic factors of the weaker C-Cl halogen bond influence methyl group rotation dynamics. |

Utility in Advanced Synthetic Methodologies and Chemical Probe Development

Generation of Highly Functionalized Aromatic Derivatives

The synthesis of highly functionalized aromatic compounds is essential for the development of pharmaceuticals, agrochemicals, and materials. nih.govorganic-chemistry.org Polyhalogenated aromatic compounds like this compound serve as versatile platforms for accessing such derivatives. The primary route for their functionalization is through nucleophilic aromatic substitution (SNAr). mdpi.commasterorganicchemistry.com In this mechanism, the electron-deficient aromatic ring, rendered so by the electron-withdrawing fluorine and chlorine atoms, is attacked by a nucleophile, leading to the displacement of a halide leaving group. masterorganicchemistry.comlibretexts.org

In SNAr reactions on polyhaloaromatics, the reactivity of the halogens as leaving groups typically follows the order F > Cl > Br > I, because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the carbon-halogen bond. masterorganicchemistry.com However, in the context of this compound, the chlorine atoms are the sites of substitution. A wide range of nucleophiles can be employed, enabling the introduction of diverse functionalities. For instance, the use of alcohols or amines as nucleophiles allows for C-O and C-N bond formation, yielding aryl ether and aniline (B41778) derivatives, respectively. mdpi.com This transition-metal-free approach provides a powerful tool for building molecular complexity. mdpi.com The regioselectivity of these substitutions can often be controlled, allowing for the synthesis of specific isomers. mdpi.com

mdpi.commdpi.commdpi.commdpi.comsinica.edu.twnih.gov| Nucleophile Type | Example Reagent | Resulting Functional Group | Reference Principle |

|---|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (B1231860) (NaOCH₃) | Methoxy (-OCH₃) | |

| Nitrogen Nucleophile | Ammonia (NH₃) or Primary/Secondary Amines | Amino (-NH₂) or Substituted Amino (-NRR') | |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) | |

| Carbon Nucleophile | Organolithium or Grignard Reagents | Alkyl/Aryl Group (-R) | |

| Azole Nucleophiles | Pyrazole, Triazole | Pyrazolyl or Triazolyl Group |

Use in Analytical Derivatization for Enhanced Detection

Analytical derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical method, such as gas chromatography (GC). researchgate.net The goals of derivatization include increasing analyte volatility, improving thermal stability, and enhancing detector response. researchgate.netresearch-solution.com For GC analysis, analytes containing polar functional groups like alcohols, carboxylic acids, and amines are often derivatized to make them more volatile and reduce peak tailing. research-solution.comlibretexts.org

A key application of derivatization is to improve the sensitivity and selectivity of detection. libretexts.org The introduction of halogen atoms into a molecule significantly enhances its response with an electron capture detector (ECD), which is highly sensitive to electrophilic compounds. nih.gov Reagents containing multiple fluorine or chlorine atoms are therefore excellent derivatizing agents for trace analysis. For example, pentafluorobenzyl bromide (PFBBr) is a well-known reagent used to derivatize carboxylic acids and phenols, rendering them highly detectable by GC-ECD. research-solution.com

Following this principle, this compound can be considered a precursor for creating derivatizing agents. By functionalizing one of the chlorine atoms with a reactive group capable of attaching to target analytes (e.g., a hydroxymethyl or aminomethyl group), a reagent could be synthesized. This reagent would introduce the dichlorotetrafluorophenyl moiety onto the analyte molecule. The resulting derivative would possess high electron affinity due to the presence of multiple halogen atoms, leading to a significantly enhanced signal in GC-ECD analysis. This strategy is particularly useful for detecting trace levels of compounds in complex matrices. nih.gov

Future Research Directions and Emerging Opportunities for 1,4 Dichlorotetrafluorobenzene

Development of Sustainable Synthetic Routes and Processes

The future synthesis of 1,4-Dichlorotetrafluorobenzene and related halogenated compounds is increasingly geared towards sustainability and green chemistry principles. Traditional synthetic methods, which can involve harsh conditions or hazardous reagents, are being re-evaluated in favor of more environmentally benign alternatives.

One promising avenue is the adoption of visible-light photoredox catalysis. This technique has emerged as a powerful and sustainable tool for organic synthesis, enabling the creation of chemical bonds under mild conditions. rsc.orgrsc.org It offers a pathway to reduce energy consumption and utilize less toxic reagents. rsc.org Research into visible-light-promoted halogenation could lead to more efficient and selective syntheses of this compound, minimizing the formation of unwanted byproducts. rsc.org For instance, methods developed for the fluorination of halogenated benzenes using photoredox catalysis could be adapted for its synthesis. rsc.org

Another key direction is the development and use of reusable heterogeneous catalysts. rsc.org Catalysts like zinc-based nanocrystals have demonstrated high efficiency and reusability in the synthesis of other heterocyclic compounds in water, a green solvent. rsc.org Exploring similar heterogeneous catalytic systems for the production of this compound could significantly reduce waste and production costs, aligning with the principles of a circular economy. rsc.org This contrasts with older methods such as pyrolysis at high temperatures, which presents challenges in terms of energy input and thermal stability. fluorine1.ru The shift towards catalytic processes in benign solvents like water represents a significant step forward in sustainable chemical manufacturing. rsc.orgrsc.org

Integration of Multimodal Characterization Techniques for Holistic Understanding

A comprehensive understanding of this compound's physicochemical properties is crucial for its application in advanced materials. Future research will increasingly rely on the integration of multiple analytical techniques to build a complete picture of its behavior from the molecular to the macroscopic level.

A combination of thermal analysis, diffraction, and spectroscopy provides deep insights into its structural and dynamic properties. For example, a recent study on this compound employed a suite of techniques including differential scanning calorimetry (DSC), variable-temperature powder X-ray diffraction (VT-PXRD), and single-crystal X-ray diffraction (SXD). researchgate.net This multimodal approach was essential to investigate its crystal structure, phase behavior, and the nature of the non-covalent interactions governing its solid state. researchgate.net

Furthermore, solid-state nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for probing local structure and molecular dynamics. researchgate.net Studies on co-crystals of tetramethylpyrazine with various halogen-bond donors, including this compound, have used variable-temperature deuterium (B1214612) solid-state NMR to measure methyl rotational barriers. researchgate.net Such measurements provide critical data on the strength of intermolecular interactions within the crystal lattice. researchgate.net Combining these dynamic characterizations with structural data from X-ray diffraction allows for the development of detailed structure-property relationships, which are essential for designing new materials with tailored functionalities. researchgate.netresearchgate.net

Table 1: Multimodal Characterization of this compound and its Co-crystals

| Technique | Information Gained | Relevance |

|---|---|---|

| Single-Crystal X-ray Diffraction (SXD) | Precise molecular structure and packing in the solid state. researchgate.net | Foundational for understanding intermolecular interactions. |

| Powder X-ray Diffraction (PXRD) | Crystal phase identification and monitoring phase transitions. researchgate.net | Crucial for studying polymorphism and material stability. |

| Differential Scanning Calorimetry (DSC) | Detection of phase transitions and measurement of their enthalpies. researchgate.net | Provides thermodynamic data on material stability. |

Exploitation of Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and high-throughput data analysis. nih.gov For halogenated compounds like this compound, these computational tools offer an unprecedented opportunity to accelerate discovery and optimization cycles.

Furthermore, AI and ML are being developed to screen for potential environmental and health risks. researchgate.net By aggregating data from various sources, ML models can predict the toxicity of compounds, helping to prioritize experimental testing and guide the design of safer chemicals. acs.org The integration of AI with high-throughput screening platforms can automate the analysis of complex biological data, providing rapid insights into the potential effects of chemicals. nih.gov For this compound, applying these predictive models could streamline its evaluation for new applications, ensuring that safety and sustainability are considered early in the development process. researchgate.netresearchgate.net

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application Area | Specific Task | Potential Impact |

|---|---|---|

| Property Prediction | Predict bond dissociation energies, reactivity, and electronic properties. acs.org | Accelerate the design of new reactions and materials. |

| Synthesis Planning | Optimize reaction conditions and predict yields for sustainable synthetic routes. | Reduce experimental effort and resource consumption. |

| Toxicity Assessment | Predict potential adverse health effects using structure-activity relationship models. acs.orgresearchgate.net | Guide the development of safer materials and processes. |

Interdisciplinary Contributions to Advanced Functional Materials and Molecular Devices

This compound serves as a versatile building block in the interdisciplinary field of materials science, particularly in crystal engineering and the development of functional organic materials. researchgate.netnsf.gov Its future contributions are expected to stem from the precise control of intermolecular interactions to create materials with novel electronic, optical, and dynamic properties.

In supramolecular chemistry, dihalotetrafluorobenzenes are used as halogen bond (XB) donors to construct complex architectures. ethernet.edu.et While this compound is considered a weak XB donor compared to its bromine and iodine analogs, this property can be exploited for creating materials with finely tunable and reversible bonding. Its interactions are being studied in co-crystals, where it can influence molecular packing and, consequently, the material's bulk properties. researchgate.netresearchgate.net The systematic study of these weak interactions is crucial for designing molecular rotors, switches, and other dynamic molecular devices. researchgate.netacs.org

The compound is also a precursor for more complex organic materials, including specialty polymers and polycyclic aromatic hydrocarbons. fluorine1.ruresearchgate.netdss.go.th Halogenated diimides derived from benzene (B151609) derivatives are attractive building blocks for n-type electronic materials due to their electron-withdrawing nature. researchgate.netnsf.gov The substitution pattern on the benzene ring is critical for tuning the electronic structure and solid-state packing of these materials. nsf.gov Future research will likely focus on incorporating this compound into conjugated systems to create new organic semiconductors, emitters for OLEDs, and components for other electronic devices. researchgate.netacs.org These efforts highlight the compound's potential to bridge fundamental chemistry with applied materials science and engineering.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,4-Dichlorotetrafluorobenzene in laboratory settings?

- Methodological Answer : Proper handling requires adherence to OSHA/NIOSH guidelines, including:

- Use of local exhaust ventilation and closed systems to minimize vapor exposure .

- Personal protective equipment (PPE): Respirators for vapor control (e.g., NIOSH-approved cartridges), nitrile gloves, chemical-resistant aprons, and safety goggles .

- Storage in cool, dry, well-ventilated areas away from ignition sources, with secondary containment to prevent leaks .

- Emergency measures: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what are the key reaction parameters?

- Methodological Answer : Synthesis typically involves halogenation of tetrafluorobenzene derivatives. Key steps include:

- Chlorination using Cl₂ gas in the presence of Lewis acid catalysts (e.g., FeCl₃) at 50–80°C .

- Fluorination via halogen exchange with KF or HF under controlled pressure (1–3 atm) .

- Optimization parameters: Reaction temperature, stoichiometry of halogenating agents, and catalyst loading to achieve >90% yield .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer :

- GC-MS : Quantifies volatile impurities (detection limit: 0.1 ppm) using a DB-5MS column and electron ionization .

- HPLC-DAD : Mobile phase of acetonitrile/water (70:30 v/v) with 10 mM acetate buffer (pH 5) for resolving polar byproducts .

- 19F NMR : Confirms structural integrity via characteristic CF₂ and CF₃ shifts (δ = -60 to -80 ppm) .

Advanced Research Questions

Q. How do halogen-bonding interactions of this compound influence its utility in explosive detection systems?

- Methodological Answer : The compound’s σ-hole geometry enhances interactions with electron-rich analytes (e.g., NH₃, NO₂ groups):

- Computational modeling : DFT calculations (B3LYP/6-311+G*) optimize binding energies (~15–25 kJ/mol) for sensor design .